molecular formula C15H13NS B14434368 1-Benzyl-1H-indole-3-thiol CAS No. 80167-65-3

1-Benzyl-1H-indole-3-thiol

Cat. No.: B14434368
CAS No.: 80167-65-3
M. Wt: 239.3 g/mol
InChI Key: PBUONYSUTAZMDR-UHFFFAOYSA-N
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Description

1-Benzyl-1H-indole-3-thiol is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. The structure of this compound consists of a benzyl group attached to the nitrogen atom of the indole ring and a thiol group at the third position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-1H-indole-3-thiol can be synthesized through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazines react with ketones under acidic conditions to form indoles .

Industrial Production Methods: Industrial production of indole derivatives often involves multi-step processes that ensure high yield and purity. The Fischer indole synthesis is widely used due to its efficiency and scalability . Additionally, modern methods may employ palladium-catalyzed reactions to introduce various substituents on the indole ring .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-1H-indole-3-thiol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Benzyl-1H-indole-3-thiol has various applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Benzyl-1H-indole-3-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. The indole ring can interact with biological receptors, influencing signaling pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

  • 1-Benzyl-1H-indole-3-carbaldehyde
  • 1-Benzyl-1H-indole-3-acetic acid
  • 1-Benzyl-1H-indole-3-methanol

Comparison: 1-Benzyl-1H-indole-3-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different oxidation states and form unique covalent bonds with biological molecules .

Properties

CAS No.

80167-65-3

Molecular Formula

C15H13NS

Molecular Weight

239.3 g/mol

IUPAC Name

1-benzylindole-3-thiol

InChI

InChI=1S/C15H13NS/c17-15-11-16(10-12-6-2-1-3-7-12)14-9-5-4-8-13(14)15/h1-9,11,17H,10H2

InChI Key

PBUONYSUTAZMDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)S

Origin of Product

United States

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